4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-
Overview
Description
4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 1,1-difluoroethyl group
Preparation Methods
The synthesis of 4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- typically involves the introduction of the 1,1-difluoroethyl group to the pyridine ring. One common method involves the reaction of 4-pyridinecarboxylic acid with a difluoroethylating agent under controlled conditions. Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- include:
2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid: Shares a similar structure but may differ in reactivity and applications.
4-Pyridinecarboxylic acid derivatives: Various derivatives with different substituents on the pyridine ring. The uniqueness of 4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-5(7(12)13)2-3-11-6/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNFYMLYILKETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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